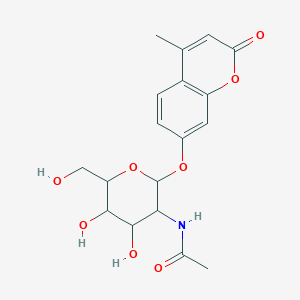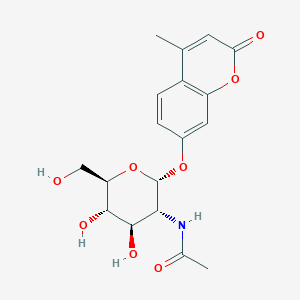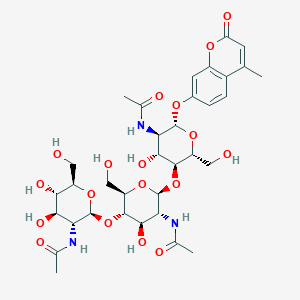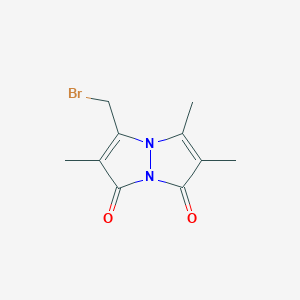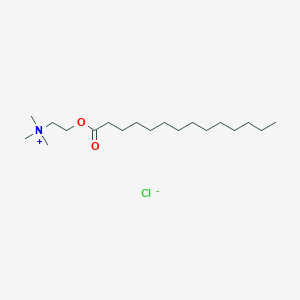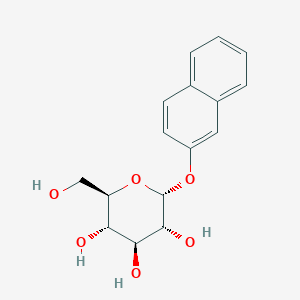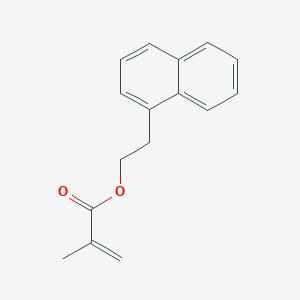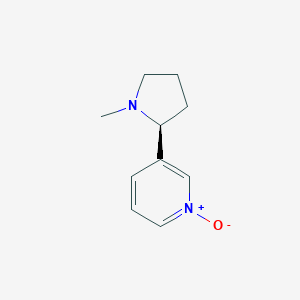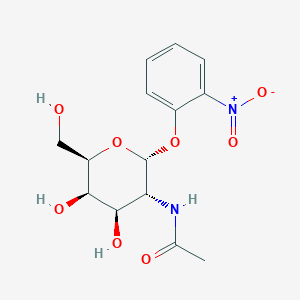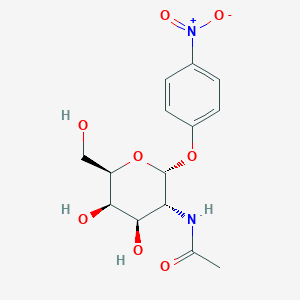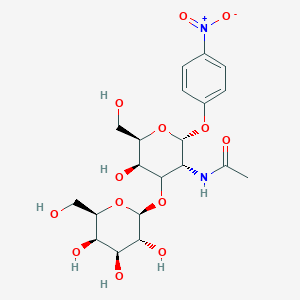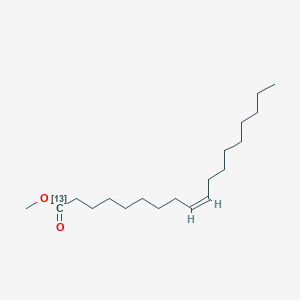
オレイン酸-13C メチルエステル
概要
説明
Oleic Acid-13C Methyl Ester is a methyl ester derivative of oleic acid, where the carbon-13 isotope is incorporated into the molecule. Oleic acid is a monounsaturated fatty acid commonly found in various dietary fats and oils. The methyl ester form is often used in analytical chemistry and research due to its stability and ease of handling .
科学的研究の応用
Oleic Acid-13C Methyl Ester has a wide range of applications in scientific research:
作用機序
- Mitochondrial dysfunction is associated with incomplete fatty acid oxidation (FAO). Oleic acid upregulates gene expression related to FAO by deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex .
- Additionally, oleic acid regulates endothelial function by influencing the expression of inflammatory mediators such as E-selectin and sICAM .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Oleic Acid-13C Methyl Ester plays a role in various biochemical reactions. It interacts with enzymes such as stearoyl-CoA desaturase , which is involved in the metabolism of fatty acids. The interaction between Oleic Acid-13C Methyl Ester and these enzymes can influence the balance of saturated and unsaturated fatty acids in the body .
Cellular Effects
Oleic Acid-13C Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to promote cancer cell stemness in lung adenocarcinoma cells under glucose-deficient conditions .
Molecular Mechanism
The molecular mechanism of action of Oleic Acid-13C Methyl Ester involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to upregulate the expression of genes causing fatty acid oxidation by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oleic Acid-13C Methyl Ester change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, it has been observed that the methyl oleate monolayers at the air-water interface undergo ozonolysis, resulting in rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products .
Metabolic Pathways
Oleic Acid-13C Methyl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For instance, it has been found to upregulate the expression of genes causing fatty acid oxidation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oleic Acid-13C Methyl Ester typically involves the esterification of oleic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 60°C for 2 hours with a methanol to oleic acid molar ratio of 8:1 .
Industrial Production Methods
In industrial settings, the production of Oleic Acid-13C Methyl Ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate .
化学反応の分析
Types of Reactions
Oleic Acid-13C Methyl Ester undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like ozone or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, ethers, and other substituted esters.
類似化合物との比較
Similar Compounds
Methyl Oleate: A non-isotopically labeled version of Oleic Acid Methyl Ester.
Ethyl Oleate: An ethyl ester derivative of oleic acid.
Methyl Linoleate: A methyl ester of linoleic acid, another common fatty acid.
Uniqueness
Oleic Acid-13C Methyl Ester is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in tracer studies and metabolic research. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
特性
IUPAC Name |
methyl (Z)-(113C)octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-CNJRKRGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494327 | |
| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70491-68-8 | |
| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


